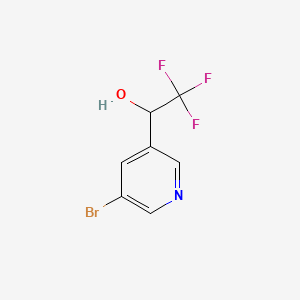

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol

Descripción general

Descripción

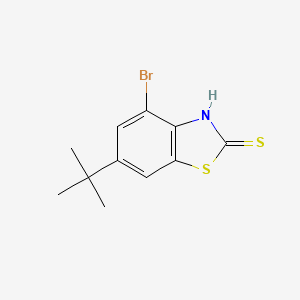

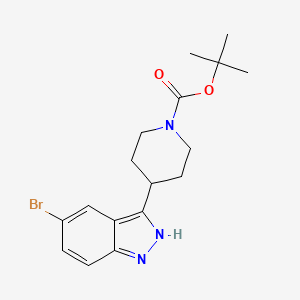

The compound “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” is a brominated pyridine derivative. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of “1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol” would likely consist of a pyridine ring with a bromine atom at the 5-position and a 2,2,2-trifluoroethanol group attached at the 1-position .Chemical Reactions Analysis

Bromopyridine derivatives are often used in cross-coupling reactions, such as the Suzuki-Miyaura reaction .Aplicaciones Científicas De Investigación

Chemoenzymatic Synthesis Applications

The compound has been involved in chemoenzymatic synthesis studies, particularly in the development of methodologies for producing enantiomerically pure alcohols. For example, the synthesis of precursors for Odanacatib, a Cathepsin K inhibitor, utilized a sequence involving Suzuki-Miyaura Cross-Coupling and bioreduction using stereocomplementary alcohol dehydrogenases (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Formation of Pyridylcarbene Intermediates

Research on pyridine derivatives has demonstrated their utility in forming pyridylcarbene intermediates through thermal decomposition, offering insights into novel synthetic pathways for various bromo-substituted compounds (Abarca, Ballesteros, & Blanco, 2006).

Antifungal and Antibacterial Activity

Compounds synthesized from 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone have shown significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).

Unusual Grignard Reactions

The compound has been used in exploring unusual Grignard reactions, offering a method for synthesizing fluorine compounds, which is crucial for pharmaceuticals and agrochemicals development (Takagi et al., 1992).

Synthesis of Fluorine Compounds

The role of similar structures in synthesizing fluorine compounds, particularly through the manipulation of halothane with ketones, underscores their importance in creating compounds with potential applications in medicinal chemistry and material science (Takagi et al., 1992; Dmowski & Ignatowska, 2003).

Safety and Hazards

Propiedades

IUPAC Name |

1-(5-bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-4(2-12-3-5)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOIHFOKNQVWFRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735792 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanol | |

CAS RN |

1204234-60-5 | |

| Record name | 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)

![4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B598120.png)